molecular formula C16H30O4 B12775348 Methylpentanediol dineopentanoate CAS No. 762268-77-9

Methylpentanediol dineopentanoate

Cat. No.: B12775348
CAS No.: 762268-77-9
M. Wt: 286.41 g/mol
InChI Key: ABKPAQVSXGDAOP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methylpentanediol dineopentanoate involves the esterification of 3-methyl-1,5-pentanediol with 2,2-dimethylpropanoic acid. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Methylpentanediol dineopentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylpentanediol dineopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methylpentanediol dineopentanoate in cosmetic applications involves its ability to form a thin film on the hair or skin surface. This film provides conditioning effects by reducing friction and enhancing moisture retention. The molecular targets include the keratin in hair and the stratum corneum in the skin .

Comparison with Similar Compounds

Methylpentanediol dineopentanoate can be compared to other esters used in cosmetics, such as:

    Ethylhexyl palmitate: Known for its emollient properties.

    Isopropyl myristate: Used for its ability to enhance the absorption of other ingredients.

    Butylene glycol dicaprylate/dicaprate: Provides similar conditioning effects but with different sensory properties.

This compound is unique due to its specific combination of conditioning effects and its ability to form a stable film on hair and skin .

Properties

CAS No.

762268-77-9

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

[5-(2,2-dimethylpropanoyloxy)-3-methylpentyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H30O4/c1-12(8-10-19-13(17)15(2,3)4)9-11-20-14(18)16(5,6)7/h12H,8-11H2,1-7H3

InChI Key

ABKPAQVSXGDAOP-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(C)(C)C)CCOC(=O)C(C)(C)C

Origin of Product

United States

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